4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol)
Description
Properties
Molecular Formula |
C26H20O8 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
4-[1,2,2-tris(3,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C26H20O8/c27-17-5-1-13(9-21(17)31)25(14-2-6-18(28)22(32)10-14)26(15-3-7-19(29)23(33)11-15)16-4-8-20(30)24(34)12-16/h1-12,27-34H |
InChI Key |
RFMOFACAYXGGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=C(C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
Glyoxal (OHC–CHO) reacts with four equivalents of catechol in the presence of a Brønsted acid catalyst (e.g., HCl or H₂SO₄). The reaction proceeds via initial protonation of glyoxal, followed by sequential nucleophilic attacks by the hydroxyl groups of catechol. The tetra-substitution occurs regioselectively at the 1,2-positions of each benzene ring due to the directing effect of the hydroxyl groups.
Optimized Reaction Conditions
-
Catalyst : 10–15 mol% HCl or H₂SO₄
-
Solvent : Water or aqueous ethanol (50% v/v)
-
Temperature : 80–100°C
-
Time : 12–24 hours
A representative procedure involves refluxing glyoxal (1.0 equiv) and catechol (4.2 equiv) in 50% aqueous ethanol with concentrated HCl (12 mol%) for 24 hours. The crude product is purified via recrystallization from hot ethanol, yielding a white crystalline solid.
Glycidylation Followed by Hydrolysis
An alternative method involves the glycidylation of 1,1,2,2-tetrakis(hydroxyphenyl)ethane, followed by controlled hydrolysis to regenerate the catechol groups.
Glycidylation Step
1,1,2,2-Tetrakis(hydroxyphenyl)ethane is treated with epichlorohydrin in the presence of a base (e.g., NaOH) to form the corresponding tetraglycidyl ether. This step requires precise stoichiometry to avoid over-epoxidation:
Conditions :
Hydrolysis to Catechol Derivatives
The tetraglycidyl ether undergoes acid-catalyzed hydrolysis to regenerate the catechol groups:
Conditions :
Catalytic Coupling Using Transition Metal Catalysts
Transition metal-catalyzed cross-coupling reactions offer a modular approach to construct the ethene tetrayl core. A modified Ullmann coupling using copper(I) iodide has been reported for analogous tetraaryl ethenes.
Copper-Catalyzed Coupling Protocol
-
Substrates : 4-Iodocatechol (4.0 equiv)
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline (20 mol%)
-
Base : K₃PO₄ (3.0 equiv)
-
Solvent : DMF at 100°C
-
Time : 24 hours
This method produces the target compound with minimal oligomerization, though purification requires column chromatography to remove copper residues.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed condensation | 70–85 | 95–97 | Scalable, low cost | Requires excess catechol, long reaction time |
| Glycidylation-hydrolysis | 65–75 | 90–93 | High regioselectivity | Multi-step, epichlorohydrin handling |
| Catalytic coupling | 60–70 | 85–90 | Modular, tunable substituents | High catalyst loading, purification challenges |
Purification and Characterization
Recrystallization
The product is typically recrystallized from ethanol or ethyl acetate to achieve >95% purity. Solubility data:
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆): δ 8.90 (s, 4H, OH), 6.70–6.85 (m, 16H, aromatic).
-
IR : Broad O–H stretch at 3200–3400 cm⁻¹, C–O stretch at 1250 cm⁻¹.
Industrial-Scale Considerations
Large-scale production favors the acid-catalyzed condensation method due to its simplicity and cost-effectiveness. Pilot studies demonstrate that continuous flow reactors can reduce reaction times to 8–12 hours while maintaining yields >80% .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene rings can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form tetrahydroxy derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other macromolecules with specific properties.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in oxidation-reduction reactions. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The hydroxyl groups on the benzene rings can interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and functional materials.
Mechanism of Action
The mechanism by which 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol) exerts its effects involves interactions with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The ethene-1,1,2,2-tetrayl core provides structural rigidity, allowing the compound to maintain its integrity under different conditions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparison
Property and Application Comparison
Solubility and Reactivity
- Target Compound : Poor solubility in water and organic solvents (e.g., THF, acetone) due to catechol hydrogen bonding. Reacts with electrophilic agents (e.g., fluorinated nitriles) to form covalent networks .
- H₄TCPE (Tetrabenzoic Acid Derivative) : Enhanced solubility in basic aqueous solutions (via deprotonation of -COOH). Used in metal-organic frameworks (MOFs) for luminescence and sensing .
- Ethynyl Derivative : Soluble in aromatic solvents (e.g., toluene); ethynyl groups enable click chemistry or coordination with metals (e.g., Ag clusters) .
Research Findings and Performance Metrics
Biological Activity
The compound 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol) is a complex organic molecule that has garnered attention for its potential biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features multiple benzene rings linked by ethene units, which contribute to its unique properties. The molecular formula is with a molecular weight of 748.86 g/mol. The compound's structure allows for various interactions with biological systems, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₅₄H₃₆O₄ |
| Molecular Weight | 748.86 g/mol |
| CAS Number | 1624970-54-2 |
| IUPAC Name | 4-[4-[1,2,2-tris[4-(4-formylphenyl)phenyl]ethenyl]phenyl]benzaldehyde |
Antioxidant Properties
Research indicates that compounds similar to tetrakis(benzene-1,2-diol) exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The phenolic hydroxyl groups in the structure are believed to contribute to this activity by scavenging free radicals.
Anti-Cancer Activity
Recent studies have explored the anti-cancer potential of similar compounds. For instance, a study published in Cancer Nanomedicine discusses how nanoscale covalent organic frameworks (COFs), which can include structures like the one , serve as theranostic platforms—integrating diagnostics and therapy in cancer treatment . These frameworks can enhance drug delivery efficiency and target specific cancer cells while minimizing side effects.
The biological mechanisms through which 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol) exerts its effects include:
- Cellular Uptake : The compound's lipophilicity allows it to penetrate cellular membranes effectively.
- Enzyme Inhibition : It may inhibit certain enzymes involved in cancer cell proliferation.
- Gene Regulation : Potential modulation of gene expression related to apoptosis and cell cycle regulation has been suggested.
Study on Antioxidant Activity
A study evaluating the antioxidant capacity of various phenolic compounds found that those with multiple hydroxyl groups demonstrated higher radical scavenging activity compared to their mono-hydroxylated counterparts . This suggests that the structural characteristics of tetrakis(benzene-1,2-diol) may enhance its biological efficacy.
Drug Delivery Systems
In drug delivery applications, research has shown that using COFs as carriers can significantly improve the stability and release profiles of therapeutic agents. For example, Zhao et al. reported on the use of COFs in delivering chemotherapeutic drugs with improved targeting capabilities . Such findings indicate that 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol) could play a pivotal role in developing advanced drug delivery systems.
Q & A
Basic Research: What are the primary synthetic routes for 4,4',4'',4'''-(ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol), and how can reaction conditions be optimized?
The synthesis typically involves bromination of tetraphenylethene followed by nucleophilic substitution or Suzuki-Miyaura coupling to attach functional groups. A reported method includes:
- Bromination : Reacting tetraphenylethene with bromine vapor under controlled desiccation for two weeks, yielding tetrakis(4-bromophenyl)ethene .
- Substitution : Introducing diol groups via hydrolysis or coupling reactions. For example, fluorinated derivatives are synthesized using nucleophilic substitution with fluorine-containing precursors under inert atmospheres .
Optimization Tips : - Use gas chromatography-mass spectrometry (GC-MS) to monitor intermediate purity .
- Adjust reaction time and temperature to mitigate side reactions (e.g., over-bromination) .
Basic Research: How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and purity. For example, tetrakis(4-bromophenyl)ethene shows distinct aromatic proton signals at δ 6.87 (d, 8H) and δ 7.27 (d, 8H) .
- X-ray Crystallography : Resolves the tetraphenylethylene core and diol group orientations, critical for understanding symmetry and packing in COFs .
- Mass Spectrometry : High-resolution MS validates molecular weight and functional group integrity .
Advanced Research: How does this compound function as a building block for covalent organic frameworks (COFs)?
The tetraphenylethylene core provides rigidity and conjugation, while the diol groups enable covalent linkage via condensation reactions. For example:
- COF Synthesis : Reacting with aldehyde-containing linkers (e.g., 4,4',4'',4'''-(ethene-1,1,2,2-tetrayl)tetrabenzaldehyde) forms imine-linked COFs with high crystallinity and surface area .
- Topology Control : The tetrahedral geometry facilitates 3D frameworks (e.g., pto or mhq-z topologies) when combined with tritopic or tetratopic linkers .
Advanced Research: What mechanisms explain its aggregation-induced emission (AIE) properties, and how do structural modifications enhance quantum yields?
- AIE Mechanism : Restricted intramolecular rotation (RIR) in aggregated states suppresses non-radiative decay, enhancing emission. The diol groups increase hydrophilicity, promoting aggregation in aqueous environments .
- Enhancement Strategies :
- Fluorination: Electron-withdrawing fluorine atoms stabilize excited states, as seen in derivatives like 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1'-biphenyl]-4-carboxylic acid), which show improved quantum yields .
- MOF Integration: Embedding in zirconium-based MOFs (e.g., PCN-94 ) increases quantum yield to ~99% by rigidifying the structure .
Advanced Research: How do substituents (e.g., fluorine, carboxyl groups) influence reactivity and applications?
- Electron-Withdrawing Groups (e.g., -F) : Enhance electrophilicity at aromatic rings, enabling nucleophilic substitutions for functionalization .
- Carboxylic Acid Derivatives : Improve solubility and coordination capacity, facilitating use in MOFs or as biosensors .
Example : Fluorinated analogs exhibit stronger halogen bonding, useful in supramolecular self-assembly .
Advanced Research: What are the challenges in reconciling discrepancies in reported quantum yields or reactivity across studies?
- Quantum Yield Variability : Differences arise from aggregation state (e.g., nanoparticles vs. bulk crystals) and measurement conditions (solvent, concentration). Standardized protocols (e.g., integrating sphere measurements) are recommended .
- Reactivity Conflicts : Substituent effects (e.g., -OH vs. -COOH) and reaction pH can alter pathways. For instance, acidic conditions favor esterification over ether formation .
Advanced Research: How can computational modeling guide the design of derivatives for targeted applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
